Cyclopentyl 2-(2-methylphenyl)ethyl ketone

Description

Structural Classification and Functional Group Analysis

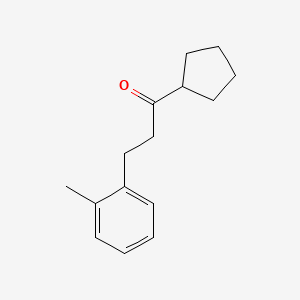

The molecular structure of Cyclopentyl 2-(2-methylphenyl)ethyl ketone is characterized by three primary components: a cyclopentyl ring, a ketone functional group, and a 2-methylphenyl ethyl side chain.

Ketone Group: The central feature of the molecule is the carbonyl group (C=O) characteristic of all ketones. This group is positioned between the cyclopentyl ring and the ethyl chain, making it a dialkyl ketone with one side being alicyclic and the other being an aralkyl group. The carbonyl group is a critical site for chemical reactivity. researchgate.netnews-medical.net

2-(2-methylphenyl)ethyl Group: Attached to the other side of the carbonyl carbon is an ethyl group (-CH2CH2-) which is, in turn, substituted with a 2-methylphenyl group. This aromatic component consists of a benzene (B151609) ring with a methyl group (-CH3) at the ortho position.

These functional groups collectively define the compound's chemical properties and steric hindrance, influencing its reactivity in synthetic applications.

| Functional Group | Chemical Formula | Classification | Key Characteristics |

| Ketone (Carbonyl) | C=O | Carbonyl | Polar, site of nucleophilic addition |

| Cyclopentyl | C5H9 | Alicyclic | Saturated, non-planar ring |

| 2-methylphenyl | C7H7 | Aromatic (Aryl) | Substituted benzene ring, provides electronic effects |

IUPAC Nomenclature and Related Structural Isomers

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is 1-cyclopentyl-3-(2-methylphenyl)propan-1-one . The common name, this compound, is also frequently used.

The molecular formula C15H20O allows for numerous structural isomers, which differ in the arrangement of their atoms. bldpharm.comsigmaaldrich.com Key isomers involve altering the substitution pattern on the aromatic ring or the structure of the alkyl and cycloalkyl groups.

Positional Isomers of the Methyl Group:

Cyclopentyl 2-(3-methylphenyl)ethyl ketone: In this isomer, the methyl group is moved to the meta position (position 3) on the phenyl ring.

Cyclopentyl 2-(4-methylphenyl)ethyl ketone: Here, the methyl group is located at the para position (position 4) of the phenyl ring. sigmaaldrich.com

Other Structural Isomers:

Isomers with different substitution on the cyclopentyl ring.

Isomers where the ketone group is positioned differently along the chain.

Cyclopentyl 2-(2,6-dimethylphenyl)ethyl ketone: An example of a related compound with additional substitution on the phenyl ring.

| Compound Name | Molecular Formula | CAS Number | Key Structural Difference |

| This compound | C15H20O | 898790-27-7 | Methyl group at ortho-position. bldpharm.com |

| Cyclopentyl 2-(4-methylphenyl)ethyl ketone | C15H20O | 898790-30-2 | Methyl group at para-position. sigmaaldrich.com |

| Cyclopentyl 2-(2-methoxyphenyl)ethyl ketone | C15H22O2 | 898774-31-7 | Methoxy group instead of methyl group. chemicalbook.combldpharm.com |

| Cyclopentyl 2-(2,6-dimethylphenyl)ethyl ketone | C16H22O | 898755-46-9 | Two methyl groups on the phenyl ring. |

Significance within Substituted Ketone Chemistry Research

Ketones are fundamental building blocks in organic synthesis due to the reactivity of the carbonyl group. researchgate.netnews-medical.net They serve as precursors for a wide variety of other functional groups and are integral to the synthesis of complex molecules such as pharmaceuticals and natural products. researchgate.net

Substituted ketones, like this compound, are of particular interest in chemical research for several reasons:

Synthetic Versatility: The presence of distinct structural motifs—an alicyclic ring, an aromatic ring, and a ketone—provides multiple, chemically distinct sites for further functionalization. This allows chemists to use the molecule as a scaffold to build more complex and architecturally diverse structures.

Prevalence in Bioactive Compounds: The ketone motif is found in many bioactive compounds and natural products. researchgate.net Research into the synthesis and modification of complex substituted ketones can lead to the discovery of new therapeutic agents.

Catalysis and Reaction Development: Designing new catalytic methods often involves testing them on a range of substrates. Complex ketones with varied steric and electronic properties are valuable for probing the scope and limitations of new synthetic transformations. Recent advances have focused on developing methods to modify the traditionally unreactive C-H bonds within ketone structures, expanding their utility in chemical production. news-medical.net The coordination of ketones to metal catalysts can also be leveraged to achieve selective cross-coupling reactions, highlighting their role in directing chemical transformations. nih.gov

The specific structure of this compound, combining bulky cycloalkyl and substituted aryl groups, makes it a relevant substrate for studying steric effects in reactions involving the carbonyl group and for developing new synthetic methodologies in organic chemistry.

Structure

3D Structure

Properties

IUPAC Name |

1-cyclopentyl-3-(2-methylphenyl)propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O/c1-12-6-2-3-7-13(12)10-11-15(16)14-8-4-5-9-14/h2-3,6-7,14H,4-5,8-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYGIFRZGNWMYAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CCC(=O)C2CCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30644052 | |

| Record name | 1-Cyclopentyl-3-(2-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30644052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898790-27-7 | |

| Record name | 1-Cyclopentyl-3-(2-methylphenyl)-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898790-27-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Cyclopentyl-3-(2-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30644052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Cyclopentyl 2 2 Methylphenyl Ethyl Ketone

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials. ias.ac.inscitepress.org For cyclopentyl 2-(2-methylphenyl)ethyl ketone, two primary disconnections of the carbon-carbon bonds adjacent to the carbonyl group are considered the most logical.

Scheme 1: Retrosynthetic Analysis of this compound

| Disconnection | Synthons | Corresponding Reagents | Synthetic Strategy |

| Route A: Acylation | Cyclopentyl acyl cation and a 2-(2-methylphenyl)ethyl anion | Cyclopentanecarbonyl chloride (or related derivative) and a 2-(2-methylphenyl)ethyl organometallic reagent | This approach focuses on forming the bond between the carbonyl carbon and the cyclopentyl ring, typically through a Friedel-Crafts-type acylation or by nucleophilic attack of an organometallic cyclopentyl reagent on an appropriate electrophile. |

| Route B: Alkylation/Arylation | 2-(2-methylphenyl)ethyl acyl cation and a cyclopentyl anion | A derivative of 3-(2-methylphenyl)propanoic acid and a cyclopentyl organometallic reagent | This strategy involves forming the bond between the carbonyl carbon and the 2-(2-methylphenyl)ethyl moiety, often via α-arylation or alkylation of a cyclopentyl ketone precursor. |

| Route C: Cross-Coupling | A cyclopentyl ketone precursor and a 2-(2-methylphenyl)ethyl electrophile, or vice versa | Varies depending on the specific cross-coupling reaction (e.g., organoboron compounds and acyl chlorides for Suzuki-Miyaura coupling). | This modern approach utilizes transition-metal catalysis to couple two fragments, offering high efficiency and functional group tolerance. acs.org |

Carbon-Carbon Bond Forming Reactions

The formation of the carbon skeleton of this compound can be achieved through several robust carbon-carbon bond-forming reactions.

Advanced Acylation Strategies

Acylation reactions are a cornerstone of ketone synthesis, providing a direct means to introduce the carbonyl group. organic-chemistry.org

Direct acylation would involve the reaction of a cyclopentyl organometallic reagent with an activated derivative of 3-(2-methylphenyl)propanoic acid, such as an acyl chloride or an ester. For instance, cyclopentylmagnesium bromide could be reacted with 3-(2-methylphenyl)propanoyl chloride. A challenge with highly reactive organometallic reagents like Grignard reagents is the potential for a second addition to the newly formed ketone, leading to a tertiary alcohol byproduct. tandfonline.com Milder organometallic reagents, such as organocadmium or organocuprate compounds, can often mitigate this issue.

The classical Friedel-Crafts acylation involves the reaction of an aromatic compound with an acyl chloride or anhydride (B1165640) in the presence of a strong Lewis acid catalyst. masterorganicchemistry.comsigmaaldrich.comlibretexts.org While direct acylation of o-xylene (B151617) is not a viable route to the target molecule, variations of this reaction are highly relevant. An intramolecular Friedel-Crafts acylation, or cycloacylation, of a suitable precursor can be a powerful method for forming cyclic ketones. sigmaaldrich.com For the synthesis of this compound, an intermolecular Friedel-Crafts reaction between cyclopentane (B165970) and 3-(2-methylphenyl)propanoyl chloride could be envisioned, although such reactions with alkanes are generally less common and require specific activation. A more plausible approach would be the acylation of cyclopentene (B43876) followed by reduction of the resulting double bond.

Table 1: Comparison of Potential Acylation Strategies

| Method | Reagents | Catalyst/Conditions | Potential Advantages | Potential Challenges |

| Grignard Reaction | Cyclopentylmagnesium bromide, 3-(2-methylphenyl)propanoyl chloride | Anhydrous ether or THF | Readily available starting materials | Over-addition to form tertiary alcohol |

| Gilman Reagent | Lithium dicyclopentylcuprate, 3-(2-methylphenyl)propanoyl chloride | Anhydrous ether or THF, low temperature | High selectivity for ketone formation | Preparation of the organocuprate reagent |

| Friedel-Crafts Acylation of Cyclopentene | Cyclopentene, 3-(2-methylphenyl)propanoyl chloride | Lewis acid (e.g., AlCl₃) | Direct formation of a precursor | Regioselectivity, potential for polymerization |

Alpha-Arylation and Alkylation Techniques

Palladium-catalyzed α-arylation of ketones has emerged as a powerful method for the synthesis of α-aryl ketones. acs.orgillinois.edu This approach would involve the reaction of a cyclopentanone (B42830) enolate with a suitable 2-methylphenylethyl electrophile, such as 1-(2-bromoethyl)-2-methylbenzene, in the presence of a palladium catalyst and a suitable ligand. The reaction conditions are generally mild and tolerate a wide variety of functional groups. acs.org

Alternatively, alkylation of a pre-formed α-aryl cyclopentanone could be considered. However, the direct α-arylation approach is generally more convergent and efficient. The regioselectivity of the arylation can be a key consideration, especially with unsymmetrical ketones. acs.org

Cross-Coupling Reactions for Aryl-Alkyl Ketone Synthesis

Modern cross-coupling reactions provide highly efficient and selective methods for the synthesis of ketones. organic-chemistry.orgacs.org The Suzuki-Miyaura coupling, for instance, can be employed to couple an acyl chloride with an organoboron compound. acs.orgtandfonline.com In the context of synthesizing this compound, this could involve the reaction of cyclopentanecarbonyl chloride with a 2-(2-methylphenyl)ethylboronic acid derivative, or alternatively, 3-(2-methylphenyl)propanoyl chloride with cyclopentylboronic acid. These reactions are typically catalyzed by palladium complexes and are known for their excellent functional group tolerance and mild reaction conditions. acs.org

Other notable cross-coupling reactions applicable to ketone synthesis include the Stille coupling (using organotin reagents) and the Negishi coupling (using organozinc reagents). These methods offer alternative avenues for constructing the target molecule, each with its own set of advantages and substrate scope.

Table 2: Overview of Potential Cross-Coupling Reactions

| Reaction | Organometallic Reagent | Electrophile | Catalyst System | Key Features |

| Suzuki-Miyaura | Organoboronic acid or ester | Acyl chloride or ester | Palladium complex (e.g., Pd(PPh₃)₄) | Mild conditions, high functional group tolerance, non-toxic boron reagents. organic-chemistry.orgacs.org |

| Stille | Organostannane | Acyl chloride | Palladium complex | Tolerant of a wide range of functional groups, but tin byproducts can be toxic. |

| Negishi | Organozinc halide | Acyl chloride | Palladium or Nickel complex | High reactivity of organozinc reagents, but can be sensitive to air and moisture. |

Functional Group Interconversions and Modulations

The preparation and modification of the carbonyl group in this compound are central to its chemistry. Key transformations include the oxidation of a suitable precursor alcohol to form the ketone and the stereoselective reduction of the ketone to a chiral alcohol.

The synthesis of this compound can be effectively achieved through the oxidation of its corresponding secondary alcohol precursor, 1-(cyclopentyl)-3-(2-methylphenyl)propan-1-ol. A variety of oxidizing agents are available for this transformation, ranging from chromium-based reagents to milder, more selective systems. chemistryviews.orgbyjus.comwikipedia.org The choice of oxidant depends on factors such as the desired scale of the reaction, the presence of other sensitive functional groups, and considerations of reagent toxicity and waste disposal.

Commonly employed methods for the oxidation of secondary alcohols to ketones include the use of chromic acid (Jones reagent), pyridinium (B92312) chlorochromate (PCC), and the Dess-Martin periodinane. chemistryviews.orglibretexts.org Jones oxidation, which utilizes chromium trioxide in aqueous sulfuric acid, is a powerful method, though less selective. libretexts.org PCC offers a milder alternative, often used for substrates sensitive to strong acids. libretexts.org The Dess-Martin periodinane is a highly efficient and selective modern reagent that operates under neutral conditions, making it suitable for complex molecules. chemistryviews.org Another widely used method is the Swern oxidation, which employs dimethyl sulfoxide (B87167) activated by oxalyl chloride or trifluoroacetic anhydride at low temperatures, offering high yields and chemoselectivity. chemistryviews.org

| Oxidizing Agent/System | Typical Solvent | General Reaction Conditions | Key Characteristics |

|---|---|---|---|

| Jones Reagent (CrO₃/H₂SO₄) | Acetone (B3395972) | 0°C to room temperature | Strong oxidant, acidic conditions, high yield. libretexts.org |

| Pyridinium Chlorochromate (PCC) | Dichloromethane (DCM) | Room temperature | Milder than Jones reagent, suitable for sensitive substrates. libretexts.org |

| Dess-Martin Periodinane (DMP) | Dichloromethane (DCM) | Room temperature | Neutral conditions, high selectivity, short reaction times. chemistryviews.org |

| Swern Oxidation (DMSO, (COCl)₂, Et₃N) | Dichloromethane (DCM) | -78°C to room temperature | Mild, high yield, avoids heavy metals. chemistryviews.org |

The prochiral nature of this compound allows for its stereoselective reduction to the corresponding chiral alcohol, 1-(cyclopentyl)-3-(2-methylphenyl)propan-1-ol. This transformation is of significant interest as it provides access to enantiomerically enriched building blocks for the synthesis of complex chiral molecules. nih.govwikipedia.orgnih.gov A variety of methods have been developed for the enantioselective reduction of ketones, broadly categorized into catalytic and stoichiometric approaches. wikipedia.org

Catalytic asymmetric reduction is a highly efficient method, employing a chiral catalyst to transfer hydrogen from a stoichiometric reductant to the ketone. wikipedia.org Prominent examples include the Corey-Bakshi-Shibata (CBS) reduction, which utilizes an oxazaborolidine catalyst in conjunction with borane (B79455). wikipedia.org Transition metal-catalyzed transfer hydrogenation, often employing ruthenium, rhodium, or iridium complexes with chiral ligands, is another powerful technique that uses readily available hydrogen sources like isopropanol (B130326) or formic acid. wikipedia.org Biocatalytic reductions using enzymes such as ketoreductases (KREDs) from microorganisms or plant tissues offer an environmentally benign and highly selective alternative. nih.govnih.govrsc.org

| Method/Catalyst System | Reductant | Typical Enantiomeric Excess (e.e.) | Key Features |

|---|---|---|---|

| Corey-Bakshi-Shibata (CBS) Reduction | Borane (BH₃) | Often >90% | Well-established, predictable stereochemistry. wikipedia.org |

| Noyori-type Ru-TsDPEN Catalyst | Isopropanol or Formic Acid | Up to >99% | High efficiency and enantioselectivity for aryl ketones. wikipedia.org |

| Ketoreductases (KREDs) | NAD(P)H (in situ regeneration) | Often >99% | High stereoselectivity, mild "green" conditions. rsc.org |

| Midland Alpine Borane Reduction | Alpine Borane | Variable, substrate-dependent | Stoichiometric chiral borane reagent. wikipedia.org |

Derivatization for Synthetic Utility and Analytical Enhancement

The carbonyl group of this compound serves as a versatile handle for derivatization, enabling both the synthesis of more complex molecules and facilitating its detection and quantification.

For synthetic purposes, the ketone can undergo a wide range of classical carbonyl reactions. For instance, reaction with primary amines yields imines, while secondary amines produce enamines. These derivatives are valuable intermediates in C-C bond-forming reactions. The Wittig reaction allows for the conversion of the carbonyl group into an alkene, providing a route to a variety of substituted olefins.

For analytical enhancement, particularly for techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), derivatization is often employed to improve the volatility, stability, or detectability of the analyte. chromatographyonline.commdpi.com A common method involves the reaction of the ketone with 2,4-dinitrophenylhydrazine (B122626) (DNPH) to form a stable, brightly colored hydrazone derivative that can be easily detected by UV-Vis spectroscopy. mdpi.comnih.gov Other derivatizing agents include Girard's reagents, which introduce a charged moiety to enhance ionization efficiency in mass spectrometry, and various hydroxylamine (B1172632) derivatives to form oximes. acs.orgnih.gov

| Derivatizing Agent | Resulting Derivative | Primary Application | Analytical Technique |

|---|---|---|---|

| 2,4-Dinitrophenylhydrazine (DNPH) | 2,4-Dinitrophenylhydrazone | Analytical Enhancement | HPLC-UV nih.gov |

| Hydroxylamine (NH₂OH) | Oxime | Synthetic Utility/Analytical | GC-MS |

| Primary Amines (R-NH₂) | Imine | Synthetic Utility | - |

| Girard's Reagent T | Hydrazone with quaternary ammonium | Analytical Enhancement | LC-MS acs.org |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. Through various one-dimensional and two-dimensional experiments, it is possible to determine the connectivity of atoms within the molecule.

One-Dimensional (¹H, ¹³C) NMR Techniques

One-dimensional NMR experiments, specifically ¹H (proton) and ¹³C (carbon-13) NMR, are fundamental for determining the basic structure of an organic molecule.

¹H NMR: In the ¹H NMR spectrum of Cyclopentyl 2-(2-methylphenyl)ethyl ketone, distinct signals are expected for the aromatic protons, the protons of the ethyl chain, the cyclopentyl ring protons, and the methyl group protons. The aromatic protons on the ortho-substituted benzene (B151609) ring would appear in the downfield region (typically δ 7.0-7.2 ppm). The protons of the ethyl chain adjacent to the aromatic ring and the ketone would likely resonate as complex multiplets in the range of δ 2.8-3.1 ppm. The single methyl group attached to the aromatic ring would produce a characteristic singlet around δ 2.3 ppm. The protons of the cyclopentyl ring would give rise to overlapping multiplets in the aliphatic region (δ 1.5-2.0 ppm), with the proton on the carbon attached to the carbonyl group appearing further downfield.

¹³C NMR: The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. A prominent signal in the highly downfield region (around δ 210-215 ppm) would be characteristic of the ketone carbonyl carbon. The aromatic carbons would resonate in the δ 125-140 ppm range. The carbons of the ethyl chain, the cyclopentyl ring, and the methyl group would appear in the upfield aliphatic region (δ 15-50 ppm).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values for illustrative purposes.)

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| Carbonyl C=O | - | ~212 |

| Aromatic C (quaternary) | - | ~136, ~138 |

| Aromatic C-H | ~7.1-7.2 (m, 4H) | ~126-130 |

| CH₂ (adjacent to Ar) | ~2.9 (t, 2H) | ~30 |

| CH₂ (adjacent to C=O) | ~3.0 (t, 2H) | ~45 |

| CH (cyclopentyl, adjacent to C=O) | ~2.5 (m, 1H) | ~52 |

| CH₂ (cyclopentyl) | ~1.5-1.9 (m, 8H) | ~26, ~30 |

| CH₃ (on Ar) | ~2.3 (s, 3H) | ~19 |

Two-Dimensional (2D) NMR Correlation Experiments

Two-dimensional NMR experiments are crucial for assembling the molecular structure by establishing correlations between different nuclei. wikipedia.org

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds. sdsu.edulibretexts.org For this compound, COSY would show a correlation between the two methylene (B1212753) groups of the ethyl chain. It would also map out the connectivity of the protons within the cyclopentyl ring. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). wikipedia.orgsdsu.edu Each CH, CH₂, and CH₃ group in the molecule would produce a cross-peak, linking the proton signal to the carbon signal. This allows for the unambiguous assignment of the ¹³C signals for all protonated carbons. wikipedia.org

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons, typically over two to three bonds (²J_CH and ³J_CH). sdsu.eduyoutube.com This is a powerful tool for connecting different fragments of the molecule. Key expected correlations for this compound would include:

Correlation from the methyl protons to the aromatic carbons.

Correlations from the ethyl chain protons to the aromatic carbons and the carbonyl carbon.

Correlations from the cyclopentyl protons to the carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This experiment would be particularly useful to confirm the ortho position of the methyl group on the phenyl ring by showing a spatial correlation between the methyl protons and the adjacent protons of the ethyl chain.

Table 2: Key Expected 2D NMR Correlations for Structural Elucidation

| Experiment | Correlated Nuclei | Expected Key Information |

| COSY | ¹H – ¹H | - Connectivity within the ethyl chain.- Connectivity within the cyclopentyl ring. |

| HSQC | ¹H – ¹³C (¹J) | - Direct one-bond C-H connections for all protonated carbons. |

| HMBC | ¹H – ¹³C (²J, ³J) | - Links methyl group to the aromatic ring.- Links ethyl chain to both the aromatic ring and the carbonyl group.- Links cyclopentyl ring to the carbonyl group. |

| NOESY | ¹H – ¹H (space) | - Confirms spatial proximity of the ortho-methyl group and the ethyl side chain. |

Application of Isotopic Enrichment for Structural Assignments

While standard NMR techniques are often sufficient, isotopic enrichment can be employed in complex cases to confirm specific structural assignments. For this compound, selective ¹³C enrichment at a specific position, for instance, the carbonyl carbon, would result in a significantly enhanced signal for that carbon in the ¹³C NMR spectrum. This would allow for its unequivocal identification. Similarly, enrichment of a specific carbon in the aromatic ring could help resolve ambiguities in the assignment of closely resonating aromatic carbon signals.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental formula of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry provides a very precise measurement of the mass of the molecular ion. For this compound (C15H20O), the exact mass can be calculated.

Calculated Exact Mass: 216.15142 u

HRMS analysis would be expected to yield an experimental mass value extremely close to this calculated value (typically within 5 ppm), which would confirm the molecular formula C15H20O and rule out other possible formulas with the same nominal mass. nih.gov

Tandem Mass Spectrometry (MS/MS) and Fragmentation Pathway Analysis

Tandem Mass Spectrometry (MS/MS) involves the isolation of a specific ion (usually the molecular ion) and its subsequent fragmentation by collision with an inert gas. wikipedia.org The analysis of the resulting fragment ions provides valuable structural information. nih.gov The fragmentation of ketones is well-characterized and typically involves specific cleavage patterns.

For this compound, key fragmentation pathways would likely include:

Alpha-Cleavage: Cleavage of the bonds adjacent to the carbonyl group is a common pathway for ketones. This could lead to the loss of the cyclopentyl radical (•C₅H₉) or the 2-(2-methylphenyl)ethyl radical.

[M - C₅H₉]⁺ → C₁₀H₁₁O⁺ (m/z 147.08)

[M - C₉H₁₁]⁺ → C₆H₉O⁺ (m/z 97.07)

McLafferty Rearrangement: This rearrangement involves the transfer of a gamma-hydrogen atom to the carbonyl oxygen, followed by cleavage of the beta-bond. This pathway is possible if a gamma-hydrogen is available, which is the case in the ethyl chain. This would lead to the elimination of a neutral alkene molecule.

Benzylic Cleavage: Fragmentation at the benzylic position (the C-C bond between the two ethyl carbons) is also highly probable, leading to the formation of a stable tropylium (B1234903) ion or a related benzyl (B1604629) cation.

Formation of the 2-methylbenzyl cation (C₈H₉⁺, m/z 105.07).

Table 3: Plausible Fragment Ions in the MS/MS Spectrum of this compound

| m/z (calculated) | Plausible Formula | Origin |

| 216.15 | [C₁₅H₂₀O]⁺ | Molecular Ion |

| 147.08 | [C₁₀H₁₁O]⁺ | Alpha-cleavage (loss of •C₅H₉) |

| 105.07 | [C₈H₉]⁺ | Benzylic cleavage |

| 97.07 | [C₆H₉O]⁺ | Alpha-cleavage (loss of •C₉H₁₁) |

| 91.05 | [C₇H₇]⁺ | Tropylium ion (rearrangement from benzyl fragment) |

Hyphenated Techniques (e.g., GC-MS, LC-MS) for Purity and Mixture Analysis

Hyphenated analytical methods, which couple a separation technique with a sensitive detection method, are indispensable for determining the purity of this compound and for analyzing its presence in complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS): In a GC-MS analysis, the sample is volatilized and separated based on its boiling point and interactions with a stationary phase in a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that acts as a chemical fingerprint.

For this compound, the fragmentation pattern in electron ionization (EI) mode is expected to be influenced by the presence of the carbonyl group, the cyclopentyl ring, and the ortho-substituted benzene ring. Characteristic fragmentation pathways for ketones often involve alpha-cleavage, where the bond adjacent to the carbonyl group is broken. In this case, two primary alpha-cleavage pathways are anticipated:

Cleavage of the cyclopentyl ring: This would result in the formation of a cyclopentyl radical and a [M-C5H9]+ ion.

Cleavage of the ethyl chain: This would lead to the formation of a 2-(2-methylphenyl)ethyl radical and a [M-C9H11]+ ion (cyclopentanoyl cation).

Another common fragmentation for compounds with a benzene ring is the formation of a tropylium ion (m/z 91) from the tolyl group. The presence and relative abundance of these and other fragment ions in the mass spectrum allow for the unambiguous identification of the compound.

In the context of purity analysis, GC-MS can effectively separate and identify volatile impurities that may be present from the synthesis of this compound. For instance, residual starting materials, by-products from side reactions, or degradation products can be detected at very low levels. The high resolution of capillary GC columns enables the separation of closely related isomers, while the mass spectrometer provides definitive identification.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful technique for the analysis of less volatile or thermally labile compounds. In the case of analyzing mixtures containing this compound, particularly for impurity profiling, LC-MS offers significant advantages. A study on the closely related compound, o-chlorophenyl cyclopentyl ketone, demonstrated the utility of HPLC coupled with ion trap/time-of-flight mass spectrometry (HPLC-IT/TOF MS) for identifying impurities. ccspublishing.org.cnnih.gov This approach allows for the separation of the main compound from its impurities based on their polarity and other interactions with the stationary and mobile phases. The high-resolution mass spectrometry then provides accurate mass measurements of the parent ions and their fragment ions, enabling the elucidation of the elemental composition and structure of the impurities. ccspublishing.org.cnnih.gov

For this compound, an LC-MS analysis would be particularly useful for identifying non-volatile impurities such as dimeric by-products or products of oxidation. The choice of ionization source, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), would depend on the polarity and ionization characteristics of the target analyte and its potential impurities.

Table 1: Expected Major Fragment Ions in the Mass Spectrum of this compound

| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 216 | [M]+• | Molecular ion |

| 147 | [M - C5H9]+ | Alpha-cleavage (loss of cyclopentyl radical) |

| 105 | [C7H7O]+ | Cleavage of the ethyl chain and rearrangement |

| 91 | [C7H7]+ | Tropylium ion from the tolyl group |

| 69 | [C5H9]+ | Cyclopentyl cation |

Ionization Efficiency Studies

The efficiency with which a molecule is converted into a gas-phase ion in a mass spectrometer's ion source is known as its ionization efficiency. This parameter is crucial for quantitative analysis as it directly affects the sensitivity of the measurement. The ionization efficiency of this compound will depend on the ionization technique employed.

In Electrospray Ionization (ESI) , commonly used in LC-MS, the ionization efficiency is highly dependent on the analyte's ability to be protonated or deprotonated in solution. For a ketone like this compound, protonation of the carbonyl oxygen would be the primary mechanism for forming a positive ion ([M+H]+). The basicity of the carbonyl oxygen is a key factor here. While ketones are generally considered weak bases, their protonation can be facilitated in an acidic mobile phase. The presence of the electron-donating methyl group on the aromatic ring may slightly increase the electron density on the carbonyl oxygen, potentially enhancing its proton affinity and thus its ionization efficiency in ESI. However, steric effects from the ortho-substituent could also play a role in the accessibility of the lone pairs on the carbonyl oxygen for protonation.

Studies on other carbonyl compounds have shown that factors such as solvent composition, pH, and the presence of additives can significantly impact ionization efficiency. For quantitative analysis of this compound using LC-MS, it would be essential to optimize these parameters to achieve maximum and reproducible ionization.

Infrared (IR) and Raman Spectroscopy

Carbonyl Stretching Frequencies and Functional Group Identification

Infrared (IR) Spectroscopy: The most characteristic feature in the IR spectrum of a ketone is the intense absorption band corresponding to the stretching vibration of the carbonyl group (C=O). The position of this band is sensitive to the molecular structure. For saturated aliphatic ketones, the C=O stretch typically appears around 1715 cm-1. In the case of this compound, two main structural features influence the carbonyl stretching frequency: the cyclopentyl ring and the aryl group.

The angle strain in a five-membered ring causes an increase in the C=O stretching frequency. For instance, cyclopentanone (B42830) exhibits its carbonyl absorption at a higher wavenumber, around 1750 cm-1, compared to a typical acyclic ketone. On the other hand, conjugation of the carbonyl group with an aromatic ring generally leads to a decrease in the stretching frequency due to delocalization of the π-electrons, which weakens the C=O bond.

Given that the carbonyl group in this compound is attached to a cyclopentyl ring and is in conjugation with the 2-methylphenyl group through the ethyl chain, a precise prediction of the C=O stretching frequency is complex. However, it is expected to be in the region of 1705-1725 cm-1 . The presence of a strong absorption band in this region would be a clear indicator of the ketone functional group.

Raman Spectroscopy: The carbonyl stretch is also active in Raman spectroscopy. While often weaker than in the IR spectrum, its observation can provide complementary information. A Raman spectrum of the closely related compound, cyclopentyl phenyl ketone, is available and can be used for comparison. chemicalbook.com In addition to the carbonyl band, Raman spectroscopy is particularly useful for identifying vibrations of the aromatic ring.

Vibrational Mode Assignments

A complete assignment of the vibrational modes of a molecule as complex as this compound is a challenging task that typically requires theoretical calculations (e.g., Density Functional Theory, DFT) in conjunction with experimental data. However, based on the known vibrational frequencies of its constituent parts, some general assignments can be made.

A detailed vibrational analysis of cyclopentanone has been performed, providing a foundation for understanding the vibrations of the five-membered ring in the target molecule. researchgate.net These include various C-H stretching, bending, and ring puckering modes. Similarly, the vibrational modes of the ortho-xylene moiety (representing the 2-methylphenyl group) are well-characterized.

Table 2: Expected Characteristic Vibrational Frequencies for this compound

| Wavenumber (cm-1) | Vibrational Mode | Spectroscopic Technique |

|---|---|---|

| ~3050-3000 | Aromatic C-H stretch | IR, Raman |

| ~2960-2850 | Aliphatic C-H stretch | IR, Raman |

| ~1725-1705 | C=O stretch | IR (strong), Raman (moderate) |

| ~1600, ~1480 | Aromatic C=C stretch | IR, Raman |

| ~1450 | CH2 scissoring | IR |

| ~750 | Aromatic C-H out-of-plane bend (ortho-substitution) | IR |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores.

Electronic Transitions and Chromophore Analysis

The primary chromophore in this compound is the 2-methylphenyl ketone moiety. The UV-Vis spectrum of this compound is expected to show absorptions arising from electronic transitions within the benzene ring and the carbonyl group.

Two main types of electronic transitions are anticipated:

π → π* transitions: These are typically high-intensity absorptions and are associated with the promotion of an electron from a π bonding orbital to a π* antibonding orbital. The benzene ring exhibits characteristic π → π* transitions. For acetophenone, a structurally related compound, a strong absorption band is observed around 240-250 nm. studyraid.comphotochemcad.com The presence of the alkyl substituent on the benzene ring in this compound is expected to cause a slight red shift (bathochromic shift) of this absorption maximum.

n → π* transitions: This transition involves the promotion of a non-bonding electron from the oxygen of the carbonyl group to a π* antibonding orbital. These transitions are typically of much lower intensity compared to π → π* transitions and occur at longer wavelengths. For acetophenone, the n → π* transition is observed as a weaker band or a shoulder in the region of 280-320 nm. studyraid.com A similar absorption is expected for this compound.

The position and intensity of these absorption bands can be influenced by the solvent polarity. Studies on ortho-methyl-substituted acetophenones have shown that solvent effects can alter the relative energies of the (n, π) and (π, π) states, which can, in turn, affect the photochemical reactivity of the compound. rsc.org

Table 3: Expected UV-Vis Absorption Maxima for this compound

| Electronic Transition | Expected λmax (nm) | Molar Absorptivity (ε) |

|---|---|---|

| π → π* | ~245 - 255 | High |

| n → π* | ~280 - 320 | Low |

Solvatochromic Behavior

There is no available research on the solvatochromic behavior of this compound. Such a study would involve analyzing the shift in its UV-Visible absorption spectrum upon changing the polarity of the solvent. This analysis provides insights into the molecule's ground and excited state dipole moments and how it interacts with its immediate chemical environment. The absence of this data precludes any discussion on how solvent polarity affects the electronic transitions of the compound.

Elemental Compositional Analysis (CHNS/O)

While the molecular formula of this compound is established as C15H20O, leading to a calculated molecular weight of approximately 216.32 g/mol , specific experimental data from elemental compositional analysis (CHNS/O) is not found in the public domain. nih.gov This analysis is a fundamental technique used to experimentally verify the mass percentages of carbon, hydrogen, nitrogen, sulfur, and oxygen in a sample, confirming its empirical and molecular formula.

Table 1: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass | Count | Mass Percent (%) |

| Carbon | C | 12.011 | 15 | 83.28 |

| Hydrogen | H | 1.008 | 20 | 9.32 |

| Oxygen | O | 15.999 | 1 | 7.40 |

Note: This table is based on theoretical calculations from the molecular formula and not on experimental data.

Chiral Analysis Methodologies for Enantiomeric Purity (if applicable)

This compound does not possess a chiral center in its structure. The carbon atom of the carbonyl group is sp² hybridized and bonded to only three other groups, and no other carbon atom is bonded to four different substituents. Therefore, the molecule is achiral and does not exist as enantiomers. Consequently, chiral analysis methodologies for determining enantiomeric purity are not applicable to this compound.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemistry, enabling the prediction of molecular properties with a high degree of accuracy. unipd.it These calculations are founded on the principles of quantum mechanics and can be used to determine a wide range of molecular attributes, from equilibrium geometries to energetic properties. unipd.it

Density Functional Theory (DFT) has emerged as a leading method in quantum chemistry for studying the electronic structure of molecules. nih.govresearchgate.net This approach is based on the principle that the energy of a molecule can be determined from its electron density. DFT methods, such as the B3LYP hybrid functional, are widely used to perform geometric optimizations, which involve finding the lowest energy arrangement of atoms in a molecule. nih.gov This optimization process yields the equilibrium geometry, from which various structural parameters like bond lengths and bond angles can be determined. Furthermore, DFT calculations provide a detailed picture of the electronic structure, offering insights into the distribution of electrons within the molecule. researchgate.net

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.orgnumberanalytics.comtheswissbay.ch This theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgresearchgate.net The HOMO is the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons, while the LUMO is the lowest energy orbital that is empty and represents the molecule's ability to accept electrons. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the chemical reactivity and stability of a molecule. numberanalytics.com A smaller energy gap generally implies higher reactivity.

| Property | Description | Significance in Reactivity |

| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate electrons; higher energy indicates greater electron-donating ability. |

| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept electrons; lower energy indicates greater electron-accepting ability. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | A smaller gap suggests higher chemical reactivity and lower kinetic stability. |

Natural Bond Orbital (NBO) analysis is a computational technique used to study bonding interactions and charge distribution within a molecule. researchgate.net It provides a localized picture of the electron density in terms of atomic orbitals and the bonds between them. NBO analysis can reveal important information about intramolecular interactions, such as hyperconjugation, which involves the delocalization of electrons from a filled bonding orbital to an adjacent empty anti-bonding orbital. researchgate.net This type of analysis is also used to determine the partial charges on individual atoms, offering insights into the molecule's polarity and reactive sites. researchgate.net

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. nih.gov The MEP map displays the electrostatic potential on the surface of the molecule, with different colors representing different potential values. nih.gov Regions of negative electrostatic potential, typically colored red, indicate an excess of electrons and are likely sites for electrophilic attack. nih.gov Conversely, regions of positive electrostatic potential, usually colored blue, are electron-deficient and represent likely sites for nucleophilic attack. nih.gov

| Property | Description |

| Electric Dipole Moment (μ) | A measure of the separation of positive and negative charges in a molecule, indicating its overall polarity. |

| Polarizability (α) | The measure of how easily the electron cloud of a molecule can be distorted by an external electric field. |

| First Hyperpolarizability (β) | A measure of the non-linear response of a molecule to a strong electric field, indicative of its NLO activity. |

Reaction Mechanism Elucidation and Kinetic Studies

Computational chemistry plays a crucial role in elucidating the mechanisms of chemical reactions and studying their kinetics. By mapping the potential energy surface of a reaction, it is possible to identify transition states and intermediates, providing a detailed step-by-step description of how reactants are converted into products. nih.gov Theoretical calculations can also be used to determine activation energies, which are essential for understanding the rates of chemical reactions. nih.gov For instance, in reactions involving radical species, computational studies can help to predict the most likely pathways and the stability of the intermediates formed. nih.gov

Transition State Characterization and Activation Energy Calculations

The study of reaction mechanisms hinges on the characterization of transition states, which are the highest energy points along a reaction coordinate. For reactions involving Cyclopentyl 2-(2-methylphenyl)ethyl ketone, such as nucleophilic addition to the carbonyl group or enolate formation, computational methods can elucidate the geometry of the transition state and calculate the activation energy (Ea), which is the energy barrier that must be overcome for the reaction to proceed.

Theoretical studies on the gas-phase elimination reactions of ketones, like the Norrish type II reaction, show that they proceed via a six-membered cyclic transition state. scholarsresearchlibrary.com For a reaction involving this compound, the activation energy can be computationally determined. For instance, in the thionation of acetone (B3395972) using Lawesson's reagent, a transition state with a barrier of 24.5 kcal/mol has been calculated. acs.org The activation energy for a given reaction can be calculated using the Arrhenius equation, which relates the rate constant to temperature. libretexts.orgfsu.edu

Below is a hypothetical data table illustrating typical activation energies for a generic nucleophilic addition to a ketone, calculated using a common DFT method.

| Reaction Step | Computational Method | Basis Set | Calculated Activation Energy (kcal/mol) |

| Nucleophilic Attack | B3LYP | 6-31G(d) | 15.8 |

| Proton Transfer | B3LYP | 6-31G(d) | 8.2 |

This is an illustrative table based on typical values for ketone reactions.

Mechanistic Pathways of Nucleophilic Substitutions and Rearrangements

Computational studies are instrumental in mapping out the potential energy surfaces of reactions, thereby detailing the mechanistic pathways. For this compound, nucleophilic addition to the carbonyl carbon is a primary reaction pathway. libretexts.orgmasterorganicchemistry.com The mechanism typically involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. libretexts.org This is followed by protonation of the resulting alkoxide to yield an alcohol. libretexts.org

Rearrangement reactions, such as the Wagner-Meerwein rearrangement, can also be investigated computationally to understand the structural and energetic changes involved. researchgate.net Theoretical models can predict whether such reactions proceed through a concerted or stepwise mechanism by locating and characterizing all relevant intermediates and transition states. researchgate.net

Competing Reaction Pathways Analysis

In many chemical transformations, multiple reaction pathways can compete with one another. Computational chemistry provides a powerful tool to analyze these competing pathways by comparing their respective activation energies. escholarship.org For this compound, reactions such as enolate formation can compete with nucleophilic addition at the carbonyl carbon.

By calculating the activation barriers for each potential pathway, it is possible to predict the major product under a given set of conditions. For example, the competition between a C-H insertion and a Cope rearrangement in a dirhodium-catalyzed reaction has been analyzed using computational methods, revealing the factors that govern selectivity. escholarship.org A hypothetical analysis for the competing pathways in a reaction of this compound is presented below.

| Competing Pathway | Transition State | Calculated Barrier (kcal/mol) | Predicted Outcome |

| 1,2-Addition | TS1 | 15.8 | Major Product |

| Enolate Formation | TS2 | 18.5 | Minor Product |

This is an illustrative table based on general principles of ketone reactivity.

Conformational Analysis and Interconversion Barriers

The three-dimensional structure of this compound is not static, with rotations around single bonds leading to various conformers. Conformational analysis aims to identify the stable conformers and determine their relative energies and the energy barriers for their interconversion.

The cyclopentyl ring typically adopts a non-planar "envelope" or "twist" conformation to relieve ring strain. maricopa.edu The ethyl ketone chain also possesses multiple rotatable bonds, leading to a complex conformational landscape. The presence of the ortho-methyl group on the phenyl ring can introduce steric hindrance, further influencing the preferred conformations. Computational studies on similar molecules, such as bicyclo[m.1.0]alkan-2-ones, have been used to derive torsion parameters for molecular mechanics studies. nih.gov

The rotational energy barriers between different conformers of aromatic phenyl ketones have been studied computationally, with values ranging from 10 to 14 kcal/mol depending on the substitution pattern. nih.gov

Analysis of Intermolecular Interactions

The physical properties and behavior of this compound in a condensed phase are governed by its intermolecular interactions with surrounding molecules.

Hydrogen Bonding Studies (e.g., with solvent molecules)

The carbonyl oxygen of this compound can act as a hydrogen bond acceptor. In protic solvents like water or alcohols, it can form hydrogen bonds with the solvent molecules. researchgate.net Computational studies can model these interactions and calculate their strength. The formation of hydrogen bonds can significantly affect the molecule's properties, including its solubility and the vibrational frequency of the carbonyl group. researchgate.net

Studies on the hydrogen bonding of ketones with water clusters have shown binding energies ranging from -0.19 kcal/mol to -10.76 kcal/mol, depending on the size of the water cluster and the specific interactions. chemrxiv.org The influence of the solvent on hydrogen bond strength can be dissected using computational models. nih.gov

Van der Waals Interactions and Dispersion Forces

In the absence of strong electrostatic interactions like hydrogen bonding, the weaker van der Waals forces, which include London dispersion forces and dipole-dipole interactions, become significant. nih.gov The aromatic ring in this compound can participate in π-π stacking interactions with other aromatic systems. rsc.org

Dipolar Interactions in Organized Assemblies

Theoretical models can predict the most energetically favorable arrangements of molecules in a lattice or aggregate. These calculations often involve mapping the electrostatic potential surface of the molecule to identify regions of positive and negative charge. For this compound, the carbonyl oxygen represents a region of high electron density (negative potential), while the carbonyl carbon and adjacent atoms are electron-deficient (positive potential). The interplay of these localized charges, along with the weaker dipoles induced in the aromatic and aliphatic portions of the molecule, governs the architecture of its organized assemblies.

Advanced Computational Methodologies

To gain a more profound and quantitative understanding of the interactions involving this compound, several advanced computational methodologies can be employed. These methods offer a detailed decomposition of interaction energies into physically meaningful components, moving beyond simple electrostatic models.

Quantum Fragment Along Reaction Pathway (QFARP)

The Quantum Fragment Along Reaction Pathway (QFARP) method is a sophisticated tool for analyzing the evolution of interaction energies between molecular fragments as a chemical reaction or conformational change occurs. While specific QFARP studies on this compound are not available in the current literature, the methodology would be well-suited for investigating processes such as its synthesis, degradation, or conformational isomerism. For instance, a QFARP analysis could track the changing nature of interactions between the cyclopentyl ring and the 2-methylphenylethyl side chain during rotation around the connecting single bonds, identifying the energetic contributions that stabilize or destabilize certain conformers.

Interacting Quantum Atoms (IQA)

The Interacting Quantum Atoms (IQA) approach is a powerful energy decomposition scheme that partitions the total energy of a system into intra-atomic and inter-atomic contributions. This method provides a detailed, quantitative picture of all interactions between the atoms within a molecule, including both covalent bonds and non-covalent interactions.

An IQA analysis of this compound would allow for the precise quantification of:

Intra-atomic energies: The energy required to deform each atom from its isolated ground state to its state within the molecule.

Inter-atomic interaction energies: The sum of classical electrostatic interactions and quantum mechanical exchange-correlation effects between every pair of atoms.

This level of detail enables the identification and ranking of the strength of various intramolecular interactions, such as the stabilizing van der Waals forces between the cyclopentyl ring and the aromatic ring, or potential weak hydrogen bonds involving the methyl group. The total interaction energy between two atoms, as calculated by IQA, serves as a robust measure of the in situ bond strength.

Symmetry Adapted Perturbation Theory (SAPT) for Energy Decomposition

Symmetry Adapted Perturbation Theory (SAPT) is a highly regarded method for analyzing non-covalent interactions between molecules (intermolecular) or between non-bonded fragments within the same molecule (intramolecular). Unlike supermolecular methods, SAPT calculates the interaction energy directly as a perturbation, which naturally avoids issues like basis set superposition error (BSSE). The primary strength of SAPT lies in its ability to decompose the total interaction energy into four physically intuitive components: electrostatics, exchange (or Pauli repulsion), induction (polarization), and dispersion (London forces).

A hypothetical SAPT analysis of a dimer of this compound could yield a quantitative breakdown of the forces governing its association. Such an analysis would clarify the relative importance of dipole-dipole interactions (electrostatics), steric hindrance (exchange), the polarization of one molecule by the electric field of another (induction), and the instantaneous correlated fluctuations of electron clouds (dispersion).

| SAPT Energy Component | Physical Interpretation | Relevance to this compound Dimer |

| Electrostatics | The classical Coulombic interaction between the static charge distributions of the two molecules. | Dominated by the interaction between the permanent dipoles of the ketone groups. |

| Exchange | A purely quantum mechanical repulsive force arising from the Pauli exclusion principle, preventing electron clouds from overlapping. | Represents the steric repulsion between the bulky cyclopentyl and 2-methylphenyl groups. |

| Induction | The attractive interaction arising from the distortion of one molecule's charge distribution by the electric field of the other. | The polar ketone group of one molecule induces a dipole in the polarizable aromatic ring of the other. |

| Dispersion | An attractive force originating from the correlated, instantaneous fluctuations in the electron distributions of the interacting molecules. | Significant contribution due to the large number of electrons in the aromatic and aliphatic parts of the molecule. |

This interactive table summarizes the components of interaction energy as determined by Symmetry Adapted Perturbation Theory (SAPT).

By applying these advanced computational techniques, researchers can construct a detailed and chemically intuitive model of the forces that define the structure, stability, and reactivity of this compound.

Chemical Reactivity and Mechanistic Pathways of the Ketone Moiety and Aromatic Substituent

Reactions at the Carbonyl Center

The carbonyl group is characterized by a polarized carbon-oxygen double bond, rendering the carbon atom electrophilic and the oxygen atom nucleophilic. This electronic distribution is central to its reactivity.

Nucleophilic addition is a fundamental reaction of ketones. masterorganicchemistry.com A nucleophile attacks the electrophilic carbonyl carbon, leading to the cleavage of the C=O pi bond and the formation of a tetrahedral alkoxide intermediate. libretexts.org Subsequent protonation yields an alcohol. libretexts.org

The carbonyl carbon of Cyclopentyl 2-(2-methylphenyl)ethyl ketone is prochiral. The groups attached to it—cyclopentyl and 2-(2-methylphenyl)ethyl—are different. Consequently, nucleophilic attack can occur from two distinct faces (the Re and Si faces) of the trigonal planar carbonyl group. libretexts.orgacademie-sciences.fr If the attacking nucleophile is not a racemic mixture, this can lead to the formation of a pair of enantiomers or diastereomers, depending on the nature of the nucleophile.

The stereochemical outcome is influenced by steric hindrance. The bulky cyclopentyl group and the 2-(2-methylphenyl)ethyl group create a sterically biased environment around the carbonyl carbon. According to established models like Cram's rule or the Felkin-Anh model, the nucleophile will preferentially attack from the less hindered face, leading to a major and a minor stereoisomer. academie-sciences.fr The Bürgi-Dunitz trajectory describes the preferred angle of attack (approximately 105-107°) of the nucleophile relative to the carbonyl plane. masterorganicchemistry.com

Table 1: Factors Influencing Stereochemical Outcomes in Nucleophilic Addition

| Factor | Description | Expected Influence on this compound |

|---|---|---|

| Steric Hindrance | The relative size of the substituents flanking the carbonyl group. | The cyclopentyl and 2-(2-methylphenyl)ethyl groups will direct the incoming nucleophile to the less sterically encumbered face of the carbonyl. |

| Electronic Effects | Electron-donating or withdrawing nature of substituents. | The 2-methylphenyl group has a mild electron-donating effect, which slightly reduces the electrophilicity of the carbonyl carbon compared to an unsubstituted phenyl group. |

| Chelation Control | The presence of a Lewis acidic atom that can coordinate with the carbonyl oxygen and another heteroatom in the substrate. | Not directly applicable unless the substrate or nucleophile is modified to contain a chelating group. |

| Nature of Nucleophile | The size and reactivity of the incoming nucleophile. | Bulkier nucleophiles will exhibit higher stereoselectivity due to more pronounced steric interactions. |

Keto-enol tautomerism is an equilibrium between the ketone form (keto tautomer) and a form containing a double bond and a hydroxyl group (enol tautomer). masterorganicchemistry.comlibretexts.org This process requires the presence of at least one hydrogen atom on the α-carbon. libretexts.org this compound possesses two different α-carbons with acidic protons: one on the cyclopentyl ring and one on the ethyl chain adjacent to the aromatic ring.

The interconversion can be catalyzed by either acid or base. masterorganicchemistry.com

Base-catalyzed enolization: A base removes an α-proton to form a resonance-stabilized enolate anion. libretexts.org Protonation of the enolate on the oxygen atom yields the enol.

Acid-catalyzed enolization: The carbonyl oxygen is first protonated, increasing the acidity of the α-protons. A weak base (like the solvent) then removes an α-proton to form the enol. libretexts.org

For most simple ketones, the keto form is significantly more stable and dominates the equilibrium. libretexts.org However, the stability of the enol form can be enhanced by factors such as conjugation, intramolecular hydrogen bonding, and aromaticity. masterorganicchemistry.comyoutube.com In the case of this compound, enolization towards the ethyl chain would create an enol where the C=C double bond is conjugated with the 2-methylphenyl ring, providing additional stabilization. researchgate.net This suggests that the enol formed at this position might be more favored than the enol formed within the cyclopentyl ring.

Table 2: Potential Enol Tautomers and Stabilizing Factors

| Enol Tautomer | Position of C=C Double Bond | Key Stabilizing Factors |

|---|---|---|

| Enol A | Between the carbonyl carbon and the cyclopentyl ring. | Alkyl substitution on the double bond. |

| Enol B | Between the carbonyl carbon and the ethyl chain carbon. | Conjugation with the 2-methylphenyl aromatic ring. |

Reactions Involving Alpha- and Beta-Carbons

The acidity of the α-hydrogens and the presence of the aromatic ring enable a range of functionalization reactions at positions adjacent to the carbonyl group.

α-Arylation: The formation of an enolate from this compound allows for its use as a nucleophile in cross-coupling reactions. The palladium-catalyzed α-arylation of ketones, a type of Buchwald-Hartwig-Miura reaction, is a powerful method for forming α-aryl ketones. orgsyn.orgresearchgate.net However, harsh basic conditions can be problematic for substrates like cyclopentanones. orgsyn.org Alternative methods using palladium/enamine cooperative catalysis have been developed to address this challenge. orgsyn.org In this process, the ketone reacts with a secondary amine to form an enamine, which then participates in the palladium catalytic cycle with an aryl halide to achieve arylation at the less sterically hindered α-position. orgsyn.org

β-C-H Functionalization: While α-functionalization is common, direct functionalization of the less acidic β-C-H bonds is more challenging. nih.govresearchgate.net These reactions often require specialized catalytic systems, such as cooperative nickel and photoredox catalysis, to arylate the β-position. nih.gov Such methods may proceed via the formation of a silyl (B83357) enol ether intermediate, which then undergoes a single electron oxidation to generate a radical that facilitates the C-H functionalization. nih.gov For this compound, this could potentially allow for arylation at the β-position of the cyclopentyl ring or the ethyl chain. nih.gov

Alkyl aryl ketones can undergo oxidative rearrangement where the aryl group migrates from the carbonyl carbon to the α-carbon. umich.eduresearchgate.net This transformation is often mediated by hypervalent iodine reagents, such as [hydroxy(tosyloxy)iodo]benzene (B1195804) (HTIB), in a process involving a 1,2-aryl shift. researchgate.netthieme-connect.de

The proposed mechanism typically involves the electrophilic attack of the hypervalent iodine reagent on the enol or enolate form of the ketone. This is followed by the migration of the aryl group to the adjacent carbon, displacing the iodine-containing group and leading to the formation of a new C-C bond. thieme-connect.de For this compound, the 2-methylphenyl group could potentially migrate to the α-carbon of the cyclopentyl ring, leading to a rearranged product. The migratory aptitude can be influenced by the electronic properties of the migrating aryl group.

The enolate of this compound can act as a nucleophile in a Michael (or conjugate) addition reaction. masterorganicchemistry.comwikipedia.org In this reaction, the enolate adds to the β-carbon of an α,β-unsaturated carbonyl compound, known as a Michael acceptor. masterorganicchemistry.com The reaction proceeds via 1,4-addition and is a widely used method for forming carbon-carbon bonds. wikipedia.org

The mechanism involves three key steps:

Deprotonation of the α-carbon of the ketone by a base to form the nucleophilic enolate.

Nucleophilic attack of the enolate on the β-carbon of the Michael acceptor.

Protonation of the resulting enolate to give the final 1,5-dicarbonyl product. masterorganicchemistry.com

The reaction can be catalyzed by various organocatalysts to achieve high stereoselectivity, which is particularly relevant when new stereocenters are formed. nih.govacs.org

Influence of Aromatic and Cyclopentyl Substituents on Reactivity

The reactivity of the carbonyl group in this compound is significantly modulated by the electronic and steric nature of its adjacent cyclopentyl and 2-(2-methylphenyl)ethyl substituents. These groups create a unique chemical environment that influences the accessibility and electrophilicity of the carbonyl carbon.

The 2-(2-methylphenyl)ethyl group, with its ortho-methylated aromatic ring, introduces considerable steric hindrance around the ketone. This bulkiness can impede the approach of nucleophiles to the carbonyl carbon, thereby slowing down reaction rates compared to less hindered ketones. numberanalytics.comresearchgate.net Furthermore, the ortho-methyl group on the phenyl ring can influence the orientation of the aromatic ring relative to the carbonyl group, which can affect conjugation and electronic effects. Generally, aryl ketones are less reactive than alkyl ketones because the aromatic ring can donate electron density to the carbonyl carbon via resonance, reducing its electrophilicity. libretexts.org However, the ortho-methyl group can cause steric strain that forces the phenyl ring out of planarity with the carbonyl group, partially inhibiting this resonance effect.

The cyclopentyl group also contributes significantly to the steric bulk around the carbonyl. While electronically it is an electron-donating alkyl group, which tends to decrease the reactivity of the ketone by reducing the partial positive charge on the carbonyl carbon, its primary influence is often steric. cdnsciencepub.comallstudiesjournal.com The presence of two relatively large substituents, the cyclopentyl ring and the substituted ethyl chain, sterically shields the carbonyl carbon, making it a challenging substrate for many reactions. nih.gov

Table 1: Comparison of Steric and Electronic Effects of Substituents on Ketone Reactivity

| Substituent | Primary Effect | Influence on Carbonyl Reactivity | Rationale |

| Cyclopentyl | Steric Hindrance & Inductive Effect | Decreased | The bulky ring hinders nucleophilic attack. The electron-donating nature reduces the electrophilicity of the carbonyl carbon. |

| 2-(2-methylphenyl)ethyl | Steric Hindrance & Electronic Effect | Decreased | The ortho-methyl group creates significant steric bulk. The phenyl ring can donate electron density, though this may be limited by non-planarity. |

Catalysis in Organic Transformations

The unique structural features of this compound make it an interesting, albeit challenging, substrate for various catalytic transformations. The development of efficient catalytic systems is crucial for overcoming the inherent steric hindrance and achieving high selectivity.

Asymmetric Catalysis for Enantioselective Synthesis

The prochiral nature of the carbonyl carbon in this compound makes it a suitable substrate for asymmetric catalysis to produce chiral alcohols, which are valuable building blocks in pharmaceuticals. nih.govwikipedia.org The enantioselective reduction of ketones is a well-established field, with numerous catalytic systems available.

For bulky ketones, ruthenium-based catalysts, often in combination with chiral diphosphine and diamine ligands, have demonstrated high efficiency and enantioselectivity in asymmetric transfer hydrogenation reactions. researchgate.netresearchgate.net These catalysts are capable of reducing sterically demanding aryl ketones to their corresponding chiral alcohols with high enantiomeric excess (ee). wikipedia.org Organocatalytic reductions, for example using oxazaborolidine catalysts (CBS reduction), also provide a powerful method for the enantioselective reduction of a wide range of ketones, including those with bulky aromatic and alkyl groups. mdpi.com

Table 3: Enantioselective Reduction of Representative Bulky Ketones

| Ketone Substrate | Catalyst System | Product Configuration | Enantiomeric Excess (ee) | Reference |

| 2-Haloacetophenones | TeSADH (enzyme) | (S)- or (R)-halohydrins | High | nih.gov |

| Various Aryl Ketones | Ru(II) with chiral ligands | (R)- or (S)-alcohols | Up to >99% | researchgate.net |

| Alkyl Methyl Ketones | Oxazaborolidine (CBS) | (R)-alcohols | 69-89% | mdpi.com |

Electrochemical Properties and Redox Behavior

The electrochemical properties of this compound are primarily governed by the redox activity of the ketone functional group and the influence of the aromatic ring. Ketones can undergo reduction at an electrode surface, typically forming a radical anion in the initial step. The stability and subsequent reactivity of this intermediate are influenced by the surrounding molecular structure.

The presence of the aromatic ring allows for the delocalization of the unpaired electron in the radical anion, which can stabilize this intermediate. However, as previously discussed, the ortho-methyl group may force the ring out of planarity, affecting the extent of this stabilization. The reduction potential of the ketone will be influenced by the electronic effects of the substituents. Electron-donating groups, such as the alkyl framework, generally make reduction more difficult (i.e., require a more negative potential).

Table 4: Representative Redox Potentials of Related Carbonyl Compounds (Note: Potentials are highly dependent on experimental conditions such as solvent, electrolyte, and pH)

| Compound | Redox Process | Potential (V vs. reference) | Key Observation |

| Aryl Ketones (general) | One-electron reduction to radical anion | Typically -1.5 to -2.5 V vs. SCE | Potential is influenced by aromatic substituents. |

| Sterically Hindered Phenols | Oxidation | Epa values comparable to BHT | Electron-withdrawing groups near the redox center can affect potential. |

| Conjugated Ketones | Reduction | -0.2 to -1.2 V vs. SHE | Conjugation facilitates reduction by stabilizing the radical anion. |

Molecular Recognition and Supramolecular Interactions

Host-Guest Chemistry with Ketone Moieties

The ketone's carbonyl group is a key functional site for potential host-guest interactions. The oxygen atom, with its lone pairs of electrons, can act as a hydrogen bond acceptor. In theory, host molecules with hydrogen bond donor sites, such as certain macrocycles or cavitands, could encapsulate or bind to Cyclopentyl 2-(2-methylphenyl)ethyl ketone. The binding affinity would be influenced by the size and shape complementarity between the host's cavity and the guest molecule, as well as the electronic compatibility. However, no experimental studies have been published to confirm or quantify such interactions for this specific ketone.

Coordination Chemistry with Metal Centers

The carbonyl oxygen of this compound possesses the potential to coordinate with various metal centers, acting as a Lewis base. The formation of such coordination complexes is a fundamental aspect of coordination chemistry. The strength and geometry of the metal-ketone bond would depend on the nature of the metal ion (its size, charge, and electronic configuration) and the steric hindrance posed by the bulky cyclopentyl and 2-methylphenyl groups. While the coordination chemistry of ketones, in general, is a well-established field, with ketones binding to metals in either a monodentate (η¹) or a bidentate (η²) fashion, no specific coordination complexes of this compound have been synthesized or characterized.

Self-Assembly Principles and Dipolar Patterning

The polarity of the carbonyl group in this compound introduces a dipole moment to the molecule. In principle, these dipoles could drive the self-assembly of the molecules into ordered structures in the solid state or on surfaces. This phenomenon, known as dipolar patterning, is a strategy for creating organized molecular architectures. The final assembled structure would be a result of the balance between these dipolar interactions and other intermolecular forces, such as van der Waals forces and potential π-π stacking from the aromatic rings. However, the self-assembly behavior of this particular compound has not been investigated, and therefore, its capacity to form predictable patterns remains hypothetical.

Intermolecular Forces Governing Binding Events

The primary intermolecular forces that would govern the binding events of this compound include:

Dipole-Dipole Interactions: Arising from the polar C=O bond.

Van der Waals Forces (London Dispersion Forces): Present due to the temporary fluctuations in electron density across the entire molecule, particularly significant for the nonpolar hydrocarbon portions (cyclopentyl and ethyl groups).

π-π Stacking: Potential interactions between the aromatic rings of adjacent molecules. The presence of the methyl group on the phenyl ring could influence the geometry of this stacking.

Hydrogen Bonding (as an acceptor): The carbonyl oxygen can accept hydrogen bonds from suitable donor molecules.

Environmental Transformation and Fate in Chemical Systems

Atmospheric Degradation Mechanisms

The atmosphere is a primary medium for the transformation of volatile and semi-volatile organic compounds. The degradation of Cyclopentyl 2-(2-methylphenyl)ethyl ketone in the atmosphere is expected to be governed by photochemical reactions.

The principal mechanism for the atmospheric degradation of many organic compounds is through oxidation by photochemically generated hydroxyl (OH) radicals. nih.gov These highly reactive species initiate a cascade of reactions that break down the parent molecule. The rate of this reaction is a critical parameter for determining the atmospheric lifetime of a compound. For ketones, the reaction with OH radicals can proceed via two main pathways: hydrogen abstraction from the alkyl chains or addition to the aromatic ring.

Other atmospheric oxidants, such as ozone (O₃) and nitrate radicals (NO₃), may also contribute to the degradation of this compound, particularly at night when OH radical concentrations are low. However, for most ketones, the reaction with OH radicals is the dominant degradation pathway in the troposphere.

The oxidation of this compound by hydroxyl radicals is expected to produce a variety of transformation products and intermediates. The initial reaction can lead to the formation of carbon-centered radicals, which then rapidly react with molecular oxygen to form peroxy radicals (RO₂). These peroxy radicals can undergo further reactions, leading to the formation of more stable products such as aldehydes, carboxylic acids, and smaller ketones.